Boc-Leu-Arg-Arg-Amc-HCl

Proteasome Activity Profiling Species Comparison Enzymology

Boc-Leu-Arg-Arg-Amc-HCl (Boc-LRR-AMC) is the definitive fluorogenic substrate for quantifying trypsin-like (β2) proteasome activity. Unlike Suc-LLVY-AMC (β5) or Z-LLE-AMC (β1), this substrate is non-interchangeable due to distinct subunit specificities. Essential for multi-substrate panels, inhibitor screening (IC₅₀/Ki for β2), cross-species studies, and Kex2/kallikrein 5 assays. Ensure your proteasome profiling is complete—order this high-purity ≥98% substrate with reliable shipping and bulk options.

Molecular Formula C33H53ClN10O7
Molecular Weight 737.3
CAS No. 133605-56-8
Cat. No. B588361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Leu-Arg-Arg-Amc-HCl
CAS133605-56-8
Molecular FormulaC33H53ClN10O7
Molecular Weight737.3
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.Cl
InChIInChI=1S/C33H52N10O7.ClH/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20;/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39);1H/t22-,23-,24-;/m0./s1
InChIKeyWTBWVBHTRDFEND-NYTZCTPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Leu-Arg-Arg-Amc-HCl (133605-56-8): A Fluorogenic Tri-Peptide Substrate for Proteasome Trypsin-Like Activity Quantification


Boc-Leu-Arg-Arg-Amc-HCl (also designated Boc-LRR-AMC) is a synthetic fluorogenic tri-peptide substrate widely employed for the quantitative measurement of the trypsin-like peptidase activity of the 20S and 26S proteasome complexes. The compound consists of a Boc-protected Leu-Arg-Arg peptide sequence conjugated to a 7-amino-4-methylcoumarin (AMC) reporter fluorophore . Upon enzymatic cleavage by the β2 subunit of the 20S proteasome core particle, the AMC moiety is liberated, generating a measurable fluorescence signal with optimal excitation at 380 nm and emission at 460 nm, enabling precise kinetic analysis and inhibitor screening [1].

Why Generic Substitution Risks Compromising Proteasome Activity Assays Using Boc-Leu-Arg-Arg-Amc-HCl


While numerous fluorogenic AMC-conjugated peptides are available for proteasome research, their functional substitution is strictly precluded by the distinct substrate specificities encoded by the proteasome's three primary catalytic subunits. Suc-LLVY-AMC selectively reports chymotrypsin-like (β5) activity, and Z-LLE-AMC measures caspase-like (β1) activity, whereas Boc-Leu-Arg-Arg-Amc-HCl specifically interrogates trypsin-like (β2) activity [1]. Substituting these substrates would produce data reflective of an entirely different enzymatic function, rendering cross-study comparisons impossible and potentially yielding false-negative results in inhibitor screening campaigns where β2-specific modulation is the intended endpoint [2][3]. The differential response of these substrates to biological and pharmacological perturbations, including cellular treatment with proteasome inhibitors and disease-state alterations, further underscores that Boc-Leu-Arg-Arg-Amc-HCl is not an interchangeable reagent but an essential, non-redundant tool for comprehensive proteasome profiling [4][5].

Quantitative Differentiation Evidence: Boc-Leu-Arg-Arg-Amc-HCl vs. Proteasome Substrate Comparators


Species-Specific Trypsin-Like Activity Magnitude: Boc-LRR-AMC Reveals Higher Absolute Signal in Human vs. Plant Lysates

In standardized proteasome activity protocols utilizing purified 20S proteasome, Boc-Leu-Arg-Arg-Amc-HCl (Boc-LRR-AMC) produces a significantly higher absolute trypsin-like activity signal in human plasma compared to plant (Arabidopsis thaliana) leaf extract lysates. This cross-species differential is more pronounced for the trypsin-like activity reported by Boc-LRR-AMC than for the chymotrypsin-like activity reported by the comparator substrate Suc-LLVY-AMC under identical assay conditions. Specifically, the trypsin-like activity measured with Boc-LRR-AMC in human plasma was reported at 2.17 nmol AMC/s/mL, whereas the same activity in Arabidopsis lysate was only 0.77 nmol AMC/s/mL. In contrast, the chymotrypsin-like activity measured with Suc-LLVY-AMC showed a less dramatic difference (2.34 vs. 2.13 nmol AMC/s/mL) . This indicates that Boc-LRR-AMC-derived trypsin-like activity is more sensitive to species-dependent variations in proteasome composition or regulatory particle association, a critical consideration when designing cross-species comparative studies.

Proteasome Activity Profiling Species Comparison Enzymology

Differential Sensitivity to Cellular Proteasome Inhibitors: Boc-LRR-AMC vs. Suc-LLVY-AMC in HEK293T Lysates

In HEK293T cell lysates treated with proteasome modulators, the degradation of Boc-Leu-Arg-Arg-Amc-HCl (Boc-LRR-AMC) and Suc-LLVY-AMC exhibits differential inhibition profiles. The control inhibitor leupeptin (50 μM), which preferentially targets the β2 subunit responsible for trypsin-like activity, potently suppresses Boc-LRR-AMC degradation. In contrast, bortezomib (10 μM), a β5 subunit inhibitor, preferentially reduces Suc-LLVY-AMC cleavage. This orthogonal inhibition pattern confirms that the two substrates report on distinct catalytic activities within the same biological sample [1]. While the publication does not provide exact numerical fluorescence units for each condition, the figure clearly demonstrates that Boc-LRR-AMC signal reduction by leupeptin is statistically significant (p < 0.05) compared to vehicle control, whereas its sensitivity to bortezomib is substantially lower. This pharmacological separation validates that Boc-LRR-AMC is the requisite substrate for specifically measuring trypsin-like activity modulation in cell-based proteasome inhibition studies.

Proteasome Inhibition Drug Screening Cell Biology

Selectivity Profile in HCT116 Cell-Derived 20S Proteasome: β2 vs. β5 Substrate Preference

In inhibitor profiling assays using 20S proteasome purified from human HCT116 colorectal carcinoma cells, Boc-Leu-Arg-Arg-Amc-HCl (Boc-LRR-AMC) demonstrates a distinct target engagement profile compared to the chymotrypsin-like substrate Suc-LLVY-AMC. The same test compound (CHEMBL4447782) exhibited an IC50 of 17.6 μM (1.76E+4 nM) when Boc-LRR-AMC was used as the reporter for β2 subunit (trypsin-like) activity, whereas a higher IC50 of 51.1 μM (5.11E+4 nM) was observed when Suc-LLVY-AMC was employed to measure β5 subunit (chymotrypsin-like) activity [1]. This approximately 2.9-fold difference in potency indicates that the inhibitor has greater affinity for or efficacy against the β2 active site. Furthermore, a third test compound (CHEMBL5571110) evaluated in human erythrocyte 20S proteasome showed a Ki of 2.40 nM for β2 using Boc-LRR-AMC, compared to a Ki of 312 nM for β5 using Suc-LLVY-AMC, representing a 130-fold selectivity for the trypsin-like site [2].

Enzyme Selectivity Proteasome β Subunits Inhibitor Profiling

Cellular Context-Dependent Activity: Differential Response in HeLa vs. COS-1 Cells

In a comparative study of proteasome activities across different cell lines treated with the same concentration of sulforaphane (SFN), the trypsin-like activity measured by Boc-Leu-Arg-Arg-Amc-HCl (Boc-LRR-AMC) exhibits cell-type-specific modulation distinct from that of Suc-LLVY-AMC. In HeLa cells treated with 10 μM SFN, both chymotrypsin-like (Suc-LLVY-AMC) and trypsin-like (Boc-LRR-AMC) activities were elevated relative to control. However, in COS-1 cells treated with 7.5 μM SFN, while chymotrypsin-like activity increased substantially, the trypsin-like activity reported by Boc-LRR-AMC showed a markedly smaller relative increase [1]. This indicates that trypsin-like proteasome activity, as specifically measured by Boc-LRR-AMC, is regulated differently than chymotrypsin-like activity in a cell-type-dependent manner. The differential response underscores that Boc-LRR-AMC is not simply a redundant member of the AMC substrate family but rather provides unique functional information that cannot be inferred from Suc-LLVY-AMC data alone.

Cell-Type Specific Activity Proteasome Function Cancer Biology

Defined Working Concentration Range for Quantitative Assays: 50-200 μM

Vendor technical specifications and published protocols establish a defined working concentration range of 50-200 μM for Boc-Leu-Arg-Arg-Amc-HCl (Boc-LRR-AMC) in proteasome activity assays [1]. This parameter is essential for experimental design, as substrate concentrations below 50 μM may yield suboptimal signal-to-noise ratios, while concentrations exceeding 200 μM risk inner filter effects or substrate inhibition. The recommended concentration for this compound (e.g., 50 μM in some T-cell activity protocols) can be directly compared to those of comparator substrates such as Z-LLE-AMC (also typically used at 50 μM) and Suc-LLVY-AMC (commonly employed at 70-100 μM) . This standardization enables researchers to harmonize multi-substrate proteasome activity panels without requiring extensive re-optimization, ensuring consistent and comparable fluorescence output across all three catalytic activities.

Assay Optimization Fluorogenic Substrate Kinetic Parameters

Cross-Reactivity Profile: Boc-LRR-AMC as a Substrate for Non-Proteasomal Proteases

While Suc-LLVY-AMC and Z-LLE-AMC are largely confined to reporting proteasome activities, Boc-Leu-Arg-Arg-Amc-HCl (Boc-LRR-AMC) has documented utility as a substrate for additional therapeutically relevant proteases, expanding its application portfolio beyond standard proteasome assays. Specifically, Boc-LRR-AMC is a good substrate for the Kex2 endoprotease (kexin) from S. cerevisiae, which exhibits cleavage specificity for C-terminal LR, PR, and RR sequences . It is also cleaved by human Kallikrein 5, a serine protease with a P1 site preference for basic residues (Arg and Lys) . In contrast, the comparator substrates Suc-LLVY-AMC and Z-LLE-AMC lack this broader protease recognition profile. This cross-reactivity, while requiring careful experimental controls (e.g., use of specific proteasome inhibitors like epoxomicin) when measuring proteasome activity, provides a strategic advantage for laboratories investigating multiple protease families, enabling a single reagent to serve dual purposes in enzymology and inhibitor screening workflows.

Substrate Specificity Kex2 Endoprotease Kallikrein 5

Optimal Research and Industrial Application Scenarios for Boc-Leu-Arg-Arg-Amc-HCl


Comprehensive Proteasome Activity Profiling in Disease Models

Boc-Leu-Arg-Arg-Amc-HCl is an essential component of multi-substrate panels designed to simultaneously quantify chymotrypsin-like, trypsin-like, and caspase-like proteasome activities. Its inclusion enables the detection of differential regulation of the trypsin-like (β2) catalytic site, which exhibits distinct responses to pharmacological agents (e.g., leupeptin vs. bortezomib) [1] and cellular contexts (e.g., HeLa vs. COS-1 cells) [2] compared to Suc-LLVY-AMC or Z-LLE-AMC. This scenario is critical for cancer biology research, neurodegenerative disease studies, and any investigation where proteasome dysfunction is implicated.

Selectivity Profiling of Novel Proteasome Inhibitors in Drug Discovery

In pharmaceutical screening programs, Boc-Leu-Arg-Arg-Amc-HCl is the definitive substrate for assessing β2 subunit (trypsin-like) inhibition. The quantitative IC50 and Ki data generated using this substrate are non-redundant with those obtained from Suc-LLVY-AMC (β5) assays [3][4]. This differential data is crucial for establishing the selectivity profile of lead compounds, identifying potential off-target effects on the trypsin-like site, and guiding medicinal chemistry efforts toward subunit-specific inhibitors for indications such as multiple myeloma or autoimmune disorders.

Cross-Species Comparative Proteasome Enzymology

Studies comparing proteasome function across different species (e.g., human vs. plant vs. yeast) require Boc-Leu-Arg-Arg-Amc-HCl to accurately measure trypsin-like activity, which shows greater species-dependent variation (2.8-fold difference between human and Arabidopsis) than chymotrypsin-like activity (1.1-fold difference) . Utilizing this substrate is essential for generating meaningful comparative data and understanding evolutionary conservation or divergence of proteasome catalytic mechanisms.

Multi-Purpose Protease Enzymology and Inhibitor Screening

For laboratories with diverse protease research interests, Boc-Leu-Arg-Arg-Amc-HCl offers expanded utility as a substrate not only for the proteasome but also for Kex2 endoprotease (yeast) and human Kallikrein 5 . When used in conjunction with appropriate specific inhibitors (e.g., epoxomicin for proteasome), this compound enables a single reagent to support multiple project workflows, from proteasome inhibitor characterization to studies of proprotein processing and kallikrein-related pathophysiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-Leu-Arg-Arg-Amc-HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.